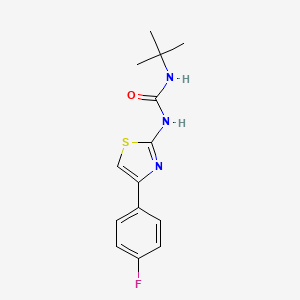
1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a fluorophenyl group and a tert-butyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazole intermediate.
Attachment of the Urea Moiety: The final step involves the reaction of the thiazole intermediate with tert-butyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperature, and pressure conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins.
Comparison with Similar Compounds
1-(Tert-butyl)-3-(4-phenylthiazol-2-yl)urea: Lacks the fluorine atom, which may affect its binding affinity and specificity.
1-(Tert-butyl)-3-(4-(4-chlorophenyl)thiazol-2-yl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical reactivity and biological activity.
Uniqueness: 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall pharmacokinetic properties compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-tert-butyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)18-12(19)17-13-16-11(8-20-13)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHZDELPWYCWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2955497.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)
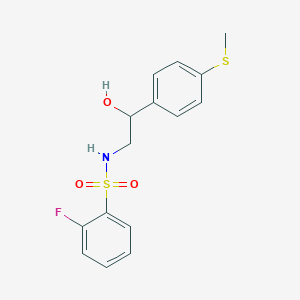
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)
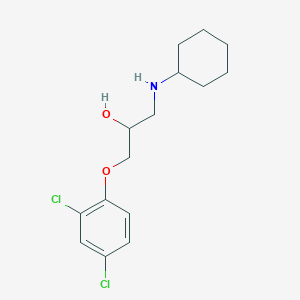
![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate](/img/structure/B2955508.png)
![(3-chloro-4-fluorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2955509.png)
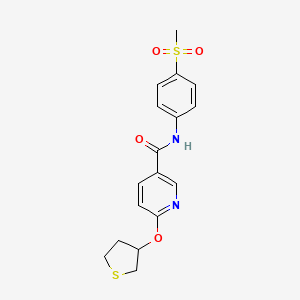
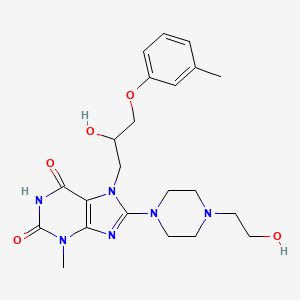
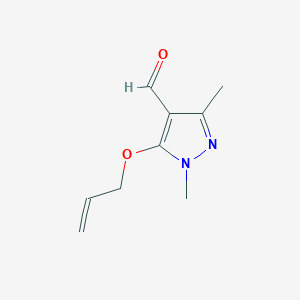
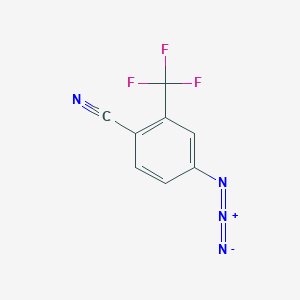
![3-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2955516.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
